1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt
Description
1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt (CAS: 75199-17-6, as per ) is a polysulfonated azo dye derivative with a complex architecture. Key features include:
- Core structure: A naphthalene trisulfonic acid backbone with three sulfonate groups, enhancing water solubility.
- Functional groups: Two 6-chloro-1,3,5-triazine moieties, enabling covalent binding (e.g., in textile dyeing). Azo linkages (-N=N-) and urea derivatives (from aminocarbonylamino groups), contributing to chromophoric and hydrogen-bonding properties. A central 2-hydroxypropane-1,3-diyl bridge, providing structural flexibility.
- Applications: Likely used in reactive dyeing (similar to Procion MX dyes, ) or as a biochemical inhibitor (e.g., TNF-α or G protein modulation, –4).
Properties
CAS No. |
75199-17-6 |
|---|---|
Molecular Formula |
C43H30Cl2N18Na6O21S6 |
Molecular Weight |
1536.1 g/mol |
IUPAC Name |
hexasodium;7-[[2-(carbamoylamino)-4-[[4-[[3-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-hydroxypropyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C43H36Cl2N18O21S6.6Na/c44-36-54-40(58-42(56-36)50-19-1-3-26(28(9-19)52-38(46)65)60-62-30-13-24-17(7-34(30)89(79,80)81)5-22(85(67,68)69)11-32(24)87(73,74)75)48-15-21(64)16-49-41-55-37(45)57-43(59-41)51-20-2-4-27(29(10-20)53-39(47)66)61-63-31-14-25-18(8-35(31)90(82,83)84)6-23(86(70,71)72)12-33(25)88(76,77)78;;;;;;/h1-14,21,64H,15-16H2,(H3,46,52,65)(H3,47,53,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H2,48,50,54,56,58)(H2,49,51,55,57,59);;;;;;/q;6*+1/p-6 |
InChI Key |
HEVSJAAQDPFOEQ-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NCC(CNC3=NC(=NC(=N3)Cl)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)O)Cl)NC(=O)N)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves multiple steps The process typically starts with the sulfonation of naphthalene to produce naphthalenetrisulfonic acid
Chemical Reactions Analysis
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an anionic chromophore in capillary electrophoresis for the separation of complex mixtures.
Biology: Employed in the study of biological molecules due to its ability to form stable complexes with proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups allow it to form strong ionic bonds with positively charged molecules, while the azo groups enable it to participate in electron transfer reactions. These interactions can affect the stability and function of proteins and nucleic acids, making it useful in various biochemical applications .
Comparison with Similar Compounds
1,3,6-Naphthalenetrisulfonic Acid Derivatives with Varied Bridging Groups
Key Observations :
Suramin and Analogous Polysulfonated Inhibitors
Key Observations :
Procion MX Reactive Dyes
Key Observations :
Simpler Naphthalenetrisulfonic Acid Salts
Key Observations :
- Higher sulfonation correlates with increased solubility and reduced crystallinity .
- Positional isomerism (1,3,6 vs. 1,3,5) affects electronic properties and binding specificity (–19).
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